Hexanamide, N,N'-1,3-propanediylbis-

Description

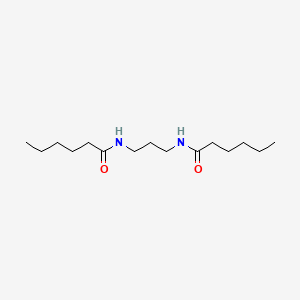

Hexanamide, N,N'-1,3-propanediylbis- is a diamide compound characterized by two hexanamide moieties linked via a 1,3-propanediyl spacer. This structure confers unique physicochemical properties, such as balanced hydrophobicity and flexibility, making it relevant in polymer chemistry and material science.

The molecular formula can be inferred as C₁₅H₂₈N₂O₂ (two hexanamide groups: C₆H₁₁NO each, minus two hydrogens for the propane bridge).

Properties

CAS No. |

54535-64-7 |

|---|---|

Molecular Formula |

C15H30N2O2 |

Molecular Weight |

270.41 g/mol |

IUPAC Name |

N-[3-(hexanoylamino)propyl]hexanamide |

InChI |

InChI=1S/C15H30N2O2/c1-3-5-7-10-14(18)16-12-9-13-17-15(19)11-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |

InChI Key |

HGRRYPWJXKJKSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCCNC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N,N’-1,3-propanediylbis- typically involves the reaction of hexanamide with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amide nitrogen attacks the carbon atom of the bromopropane, displacing the bromide ion and forming the desired product .

Industrial Production Methods

In an industrial setting, the production of Hexanamide, N,N’-1,3-propanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N,N’-1,3-propanediylbis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogenated compounds (e.g., bromoalkanes), basic conditions (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: New amide derivatives

Scientific Research Applications

Hexanamide, N,N’-1,3-propanediylbis- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N,N’-1,3-propanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Findings :

- Spacer Length : Propane (C3) spacers offer a middle ground between rigidity (ethylene, C2) and flexibility (hexamethylene, C6), influencing solubility and thermal behavior .

- Branching vs. Linearity : Linear hexanamide derivatives (e.g., the target compound) may exhibit higher melting points compared to branched analogs like 2-ethylhexanamide derivatives .

- Industrial Relevance : Ethylene-linked diamides are widely commercialized, while propane-linked variants may occupy niche roles requiring tailored molecular spacing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.